Spiro(4.4)nona-1,3,6-triene Spiro(4.4)nona-1,3,6-triene
Brand Name: Vulcanchem
CAS No.: 766-30-3
VCID: VC19758805
InChI: InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2
SMILES:
Molecular Formula: C9H10
Molecular Weight: 118.18 g/mol

Spiro(4.4)nona-1,3,6-triene

CAS No.: 766-30-3

Cat. No.: VC19758805

Molecular Formula: C9H10

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

Spiro(4.4)nona-1,3,6-triene - 766-30-3

Specification

CAS No. 766-30-3
Molecular Formula C9H10
Molecular Weight 118.18 g/mol
IUPAC Name spiro[4.4]nona-1,3,8-triene
Standard InChI InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2
Standard InChI Key XBYHECVQHVXVGQ-UHFFFAOYSA-N
Canonical SMILES C1CC2(C=C1)C=CC=C2

Introduction

Molecular Structure and Stereochemical Features

The defining feature of spiro[4.4]nona-1,3,6-triene is its spirocyclic core, which consists of two fused cyclopentene rings connected at a central carbon atom. This arrangement imposes significant steric constraints and electronic conjugation across the triene system. X-ray crystallographic studies of related spiro compounds, such as spiro[4.4]nona-1,3,6,8-tetraene, reveal bond lengths of approximately 1.34 Å for the double bonds and 1.54 Å for the single bonds in the cyclopentene rings . The spiro carbon’s tetrahedral geometry creates a non-planar structure, which influences the compound’s reactivity and stability.

The compound’s C9H10\text{C}_9\text{H}_{10} framework allows for multiple stereoisomers, though synthetic routes typically yield the thermodynamically favored transannular configuration. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of distinct proton environments: the spiro carbon’s adjacent protons resonate at δ 2.8–3.2 ppm, while the conjugated triene protons appear as multiplet signals between δ 5.5 and 6.2 ppm .

Synthetic Methodologies

Cyclopentadienide Anion Route

A classical synthesis involves the reaction of the cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This method proceeds via a double alkylation mechanism, where the anion attacks the electrophilic bromomethyl groups, forming the spirocyclic skeleton. The reaction requires anhydrous conditions and temperatures below −20°C to prevent side reactions. Purification via column chromatography typically yields the product in 40–50% purity, with residual solvents identified as the primary contaminants.

Fischer Carbene Complex Approach

Modern syntheses leverage transition metal-mediated reactions. A 1999 study demonstrated that treating a β-amino-substituted Fischer carbene complex with three equivalents of an arylalkyne under CO atmosphere generates highly substituted spiro[4.4]nona-1,3,6-triene derivatives . This one-pot reaction proceeds through a cascade of [2+2] cycloaddition and retro-Diels-Alder steps, achieving yields up to 68% when using electron-deficient arylalkynes. The table below compares key parameters of these synthetic routes:

ParameterCyclopentadienide RouteFischer Carbene Route
Yield (%)40–5055–68
Reaction Time (h)24–486–12
Temperature (°C)−20 to 2580–100
Functional Group ToleranceLowHigh

Physicochemical Properties

Thermal Stability

Pyrolysis studies reveal complex decomposition pathways. At 300°C, spiro[4.4]nona-1,3,6-triene undergoes a 1,5-sigmatropic shift with a calculated activation energy of 32.5 kcal/mol . Isotopic labeling experiments using deuterated analogs show negligible primary kinetic isotope effects (kH/kD1.02k_H/k_D \approx 1.02), indicating a concerted transition state rather than a stepwise radical mechanism .

Spectroscopic Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy reveals strong absorption at λ_max = 245 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to the conjugated π-system. Mass spectrometric analysis shows a molecular ion peak at m/z 118.1, with fragmentation patterns dominated by retro-Diels-Alder cleavage yielding ions at m/z 79 and 39 .

Chemical Reactivity and Transformations

Sigmatropic Rearrangements

The compound’s thermal rearrangement has been extensively studied. Pyrolysis at 350°C induces a vinyl shift, producing spiro[4.4]nona-1,3,7-triene as the major product . This preference for vinyl over alkyl migration stems from the lower activation energy required to form a conjugated diene intermediate.

Electrophilic Additions

Reaction with bromine in dichloromethane proceeds via a stepwise mechanism. Initial bromonium ion formation at the 1,3-diene moiety is followed by ring-opening to yield a dibrominated product. The stereochemistry at the spiro carbon remains intact during this process, as confirmed by X-ray crystallography of brominated derivatives .

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